Cas no 1480054-95-2 (4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine)

4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine is a versatile organic compound featuring a pyrazole core substituted with a butan-2-amine side chain. Its structural characteristics, including the 1,3-dimethylpyrazole moiety and amine functionality, make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits potential as a building block for bioactive molecules due to its ability to participate in diverse chemical reactions, such as nucleophilic substitutions and cyclizations. Its stability under standard conditions and compatibility with common solvents enhance its utility in research and industrial applications. The presence of both basic (amine) and heterocyclic (pyrazole) groups allows for further functionalization, broadening its applicability in medicinal chemistry and material science.
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine structure
1480054-95-2 structure
Product Name:4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine
CAS No:1480054-95-2
MF:C9H17N3
MW:167.251381635666
CID:6368698
PubChem ID:65874860
Update Time:2025-10-25

4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine
    • 1H-Pyrazole-5-propanamine, α,1,3-trimethyl-
    • EN300-1868994
    • AKOS015216267
    • 1480054-95-2
    • CS-0276536
    • Inchi: 1S/C9H17N3/c1-7(10)4-5-9-6-8(2)11-12(9)3/h6-7H,4-5,10H2,1-3H3
    • InChI Key: MEEHLTSDWDZCGY-UHFFFAOYSA-N
    • SMILES: C(C1N(N=C(C)C=1)C)CC(N)C

Computed Properties

  • Exact Mass: 167.142247555g/mol
  • Monoisotopic Mass: 167.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.05±0.1 g/cm3(Predicted)
  • Boiling Point: 272.3±28.0 °C(Predicted)
  • pka: 10?+-.0.35(Predicted)

4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine Pricemore >>

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Additional information on 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine

Introduction to 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine (CAS No. 1480054-95-2)

4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine, also known by its CAS number 1480054-95-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amines and is characterized by its unique structural features, which include a pyrazole ring and a butylamine moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The molecular structure of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine is particularly noteworthy due to its potential for modulating biological pathways. The pyrazole ring, a five-membered heterocyclic compound, is known for its ability to interact with various biological targets, including enzymes and receptors. The butylamine moiety, on the other hand, contributes to the compound's lipophilicity and solubility properties, which are crucial for its bioavailability and pharmacokinetic behavior.

Recent studies have explored the pharmacological activities of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine in detail. One notable area of research is its potential as an agonist or antagonist for specific receptors. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits selective binding to G protein-coupled receptors (GPCRs), which are key targets in the development of drugs for various diseases, including cardiovascular disorders and neurological conditions.

In addition to its receptor-binding properties, 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine has been investigated for its anti-inflammatory effects. In vitro experiments have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine has also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high lipophilicity allows it to cross biological membranes easily, while its stability in plasma ensures sustained therapeutic effects. These characteristics make it an attractive candidate for oral administration in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine. Preliminary results from phase I trials have shown that it is well-tolerated by patients with minimal side effects. Further studies are needed to confirm its therapeutic benefits and to optimize dosing regimens for different indications.

In conclusion, 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine (CAS No. 1480054-95-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an exciting candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the treatment of various diseases.

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